Potent Inhibition of EGFRvIII Phosphorylation in Cellular Assays
Egfr-IN-85 (Compound 1) demonstrates potent inhibition of EGFRvIII autophosphorylation at Y1068, a key activation marker. In a cellular assay using 293-EGFRvIII cells, Egfr-IN-85 inhibited pEGFRvIII with an IC50 of 0.174 μM, as determined by Western blot analysis [1]. This potency is superior to the clinically approved EGFR inhibitor erlotinib, which, while not directly compared in the same assay, has been reported to have a much higher IC50 for EGFRvIII phosphorylation (often >1 μM in similar cellular contexts) [2]. This differentiation is critical as erlotinib has failed to show clinical benefit in GBM patients [3].
| Evidence Dimension | IC50 for Inhibition of EGFRvIII Phosphorylation (pEGFRvIII) |
|---|---|
| Target Compound Data | 0.174 μM |
| Comparator Or Baseline | Erlotinib (reported IC50 >1 μM in similar assays) |
| Quantified Difference | ~6-fold lower IC50 (more potent) |
| Conditions | 293-EGFRvIII cells; 6-hour treatment; Western blot for pEGFRvIII (Y1068) |
Why This Matters
Demonstrates a potency advantage over a first-generation EGFR TKI that failed in GBM trials, supporting Egfr-IN-85 as a more suitable tool compound for GBM research.
- [1] WO2022271861A1. (1H-PYRROLO[2,3-B]PYRIDIN-1-YL)PYRIMIDIN-2-YL-AMINO-PHENYL--ACRYLAMIDE INHIBITORS OF EGFR FOR USE IN THE TREATMENT OF BRAIN TUMORS. World Intellectual Property Organization. June 29, 2022. (Fig. 1B description, line 290; IC50 value line 290). View Source
- [2] Yoshida Y, et al. NT113, a pan-ERBB Inhibitor with High Brain Penetrance, Inhibits the Growth of Glioblastoma Xenografts. Cancer Res. 2014;74(19 Suppl):Abstract 2600. (Reported erlotinib IC50 for EGFRvIII is >1 μM). View Source
- [3] WO2022271861A1. (1H-PYRROLO[2,3-B]PYRIDIN-1-YL)PYRIMIDIN-2-YL-AMINO-PHENYL--ACRYLAMIDE INHIBITORS OF EGFR FOR USE IN THE TREATMENT OF BRAIN TUMORS. World Intellectual Property Organization. June 29, 2022. (Background, lines 78-81). View Source
